4-Formyl-2-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

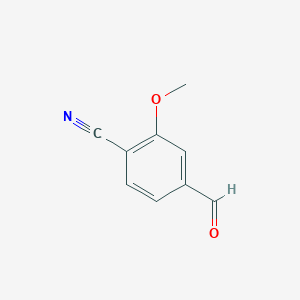

2D Structure

3D Structure

Properties

IUPAC Name |

4-formyl-2-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKJENUWHKDHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21962-49-2 | |

| Record name | 4-formyl-2-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Formyl-2-methoxybenzonitrile chemical properties

An In-depth Technical Guide to 4-Formyl-2-methoxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 21962-49-2), a pivotal intermediate in contemporary organic and medicinal chemistry. This document consolidates essential information on its chemical and physical properties, details validated experimental protocols for its synthesis, and explores its reactivity profile and applications, particularly in drug development. Characterized by a unique trifunctional aromatic scaffold, this compound serves as a versatile building block for complex molecular architectures. All quantitative data is presented in structured tables for clarity, key experimental workflows are illustrated with diagrams, and authoritative sources are cited to ensure scientific integrity.

Introduction and Molecular Overview

This compound, also known as 4-cyano-3-methoxybenzaldehyde, is an aromatic compound featuring a benzene ring substituted with a formyl (-CHO), a methoxy (-OCH₃), and a nitrile (-CN) group.[1][2] This specific arrangement of electron-withdrawing (formyl, nitrile) and electron-donating (methoxy) groups imparts a distinct electronic character and a versatile reactivity profile, making it a valuable precursor in multi-step syntheses.[2][3]

Its primary significance lies in its role as a key starting material for the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[1][4][5] The molecule's inherent functionalities allow for selective transformations, providing a strategic entry point to complex pharmaceutical targets.[6][7]

Physicochemical and Spectroscopic Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 21962-49-2 | [2][6][8][9] |

| Molecular Formula | C₉H₇NO₂ | [3][9] |

| Molecular Weight | 161.16 g/mol | [2][3][9] |

| Appearance | White to light yellow or off-white to brown solid/powder | [1] |

| Melting Point | 109-111 °C | [1] |

| Solubility | Soluble in common organic solvents | [2] |

| Storage | Sealed in a dry place at room temperature or 2-8 °C | [8][10] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : While full spectra require experimental acquisition, the expected proton (¹H) and carbon-¹³ (¹³C) NMR signals can be predicted. ¹H NMR should show distinct signals for the aldehydic proton (~10 ppm), aromatic protons (in the 7-8 ppm region), and a singlet for the methoxy protons (~4 ppm). ¹³C NMR would display characteristic peaks for the nitrile carbon, the carbonyl carbon of the aldehyde, aromatic carbons, and the methoxy carbon.[11][12]

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to its functional groups: a sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹, a strong carbonyl (C=O) stretch for the aldehyde near 1700 cm⁻¹, and C-O stretching for the methoxy group.[13]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. Predicted collision cross-section (CCS) values for various adducts provide valuable data for identification via ion mobility mass spectrometry.[3][14]

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.05496 | 132.3 |

| [M+Na]⁺ | 184.03690 | 145.1 |

| [M-H]⁻ | 160.04040 | 127.0 |

| [M]⁺ | 161.04713 | 131.8 |

| Source: Vulcanchem[3] |

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dictated by the interplay of its three functional groups. Understanding this reactivity is key to its strategic use in synthesis.

-

Formyl Group (-CHO) : As a classic aldehyde, this group is the primary site for nucleophilic addition. It readily participates in reactions such as Wittig olefinations, reductive aminations, and condensations (e.g., Knoevenagel).[3][15] It can be easily reduced to a primary alcohol using agents like sodium borohydride or oxidized to a carboxylic acid.

-

Nitrile Group (-CN) : This group is a stable but versatile precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride.[4]

-

Methoxy Group (-OCH₃) : This electron-donating group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the ortho and para positions. However, the existing substitution pattern makes further ring reactions complex. The methoxy group can also be cleaved (demethylated) under harsh conditions (e.g., with BBr₃).[3]

The combination of these groups allows for sequential, regioselective modifications, which is a highly desirable trait for a synthetic intermediate.

Caption: Key reactive centers and potential transformations of this compound.

Validated Synthesis Methodologies

Several synthetic routes to this compound have been reported. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Method 1: Oxidation of a Hydroxymethyl Precursor

This approach relies on the selective oxidation of the corresponding benzyl alcohol. Manganese dioxide (MnO₂) is a common and effective reagent for this transformation due to its mildness and chemoselectivity, leaving the nitrile and methoxy groups intact.

Experimental Protocol:

-

Charge a suitable reaction vessel with 4-(hydroxymethyl)-3-methoxybenzonitrile (1.0 eq).[1]

-

Add dichloromethane (DCM) as the solvent, followed by activated manganese dioxide (MnO₂) (approx. 3.0 eq).[1]

-

Heat the suspension to reflux (approx. 39-40°C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.[1]

-

Upon completion, cool the mixture to room temperature.

-

Filter the suspension through a pad of Celite® to remove the manganese salts, washing the filter cake thoroughly with DCM.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Causality: MnO₂ is chosen because it selectively oxidizes allylic and benzylic alcohols without affecting other sensitive functional groups. The reaction is heterogeneous, which simplifies workup as the oxidant and its reduced form can be removed by simple filtration.

Caption: Workflow for the synthesis via oxidation of a hydroxymethyl precursor.

Method 2: Oxidative Cleavage of an Alkene

This method provides an alternative route via the cleavage of a carbon-carbon double bond. It is particularly useful when the corresponding alkene precursor is readily accessible.

Experimental Protocol:

-

In a reaction flask, dissolve tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate (1.0 eq), osmium tetroxide (catalytic, ~0.004 eq), and a phase-transfer catalyst like benzyltriethylammonium chloride (~0.03 eq) in a 2:1 mixture of water and tetrahydrofuran (THF).[16]

-

Stir the solution vigorously and add sodium metaperiodate (NaIO₄) (2.0 eq) in portions, ensuring the internal temperature remains below 30°C.[16]

-

Rationale: Osmium tetroxide catalyzes the dihydroxylation of the alkene, and sodium metaperiodate then cleaves the resulting diol to form the aldehyde. NaIO₄ also serves to re-oxidize the osmium species, allowing it to be used in catalytic amounts.

-

After the addition is complete, continue stirring at room temperature for an additional hour.[16]

-

Dilute the reaction mixture with water to precipitate the product and filter the solid.

-

Dissolve the collected solid in ethyl acetate, wash with a saturated sodium chloride solution, dry the organic phase over magnesium sulfate, and concentrate.[16]

-

The resulting residue can be purified by stirring with petroleum ether to obtain the final product as a white solid.[16]

Applications in Drug Development and Chemical Research

The utility of this compound is most prominent in the pharmaceutical sector.

-

Pharmaceutical Intermediate : It is a registered intermediate for Finerenone.[4][16] Its structure contains the core elements required for the construction of Finerenone's complex dihydropyridine core.

-

Synthesis of Bioactive Molecules : It has been used in the preparation of trifluoromethyl-substituted imidazole diketone derivatives, which have been investigated for their potential in cancer treatment.[6][7]

-

Versatile Chemical Building Block : Beyond specific targets, its trifunctional nature makes it a valuable scaffold for creating libraries of novel compounds in discovery chemistry.[2] The aldehyde can be used as a handle for coupling reactions, while the nitrile can be transformed into other functional groups to explore structure-activity relationships.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential to ensure safety. The following information is synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification :

-

Precautionary Measures :

-

First Aid :

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[17]

-

Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[17]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[17]

-

Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[17][18]

-

-

Storage :

-

Disposal :

Conclusion

This compound is a high-value chemical intermediate whose importance is firmly established in the fields of pharmaceutical synthesis and organic chemistry. Its unique combination of reactive functional groups provides a strategic platform for the construction of complex molecules, most notably the drug Finerenone. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols, as detailed in this guide, is essential for its effective and safe utilization in research and development settings.

References

- 1. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 2. CAS 21962-49-2: this compound [cymitquimica.com]

- 3. This compound (21962-49-2) for sale [vulcanchem.com]

- 4. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 5. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 6. This compound | 21962-49-2 [chemicalbook.com]

- 7. This compound CAS#: 21962-49-2 [m.chemicalbook.com]

- 8. 21962-49-2|this compound|BLD Pharm [bldpharm.com]

- 9. This compound - Protheragen [protheragen.ai]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. This compound(21962-49-2) 1H NMR [m.chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 15. orgsyn.org [orgsyn.org]

- 16. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to 4-Formyl-2-methoxybenzonitrile (CAS: 21962-49-2): Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Formyl-2-methoxybenzonitrile is a trifunctional aromatic compound featuring formyl, methoxy, and nitrile groups, making it a highly versatile and valuable building block in synthetic organic chemistry. Its unique electronic and steric properties, derived from the interplay of an electron-donating methoxy group and two electron-withdrawing substituents, govern its reactivity and utility. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, validated synthetic methodologies, key chemical transformations, and significant applications, particularly its emerging role as an intermediate in the synthesis of novel therapeutics. The content herein is curated to provide researchers and drug development professionals with the technical insights required to effectively utilize this compound in their work.

Physicochemical and Spectroscopic Profile

The distinct molecular architecture of this compound dictates its physical properties and analytical profile. A consolidated summary of its key characteristics is essential for laboratory use.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 21962-49-2 | [1][2] |

| Molecular Formula | C₉H₇NO₂ | [1][2][3] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid | N/A |

| InChIKey | RIKJENUWHKDHIW-UHFFFAOYSA-N | [3] |

| SMILES | COC1=C(C=CC(=C1)C=O)C#N | [3][4] |

| Storage | Sealed in a dry, room temperature environment. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., Argon) is recommended. |

Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and quality control of this compound. The expected spectral features are dictated by its functional groups.[4]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (δ ~9.8-10.0 ppm), the methoxy protons (a singlet around δ ~3.9-4.1 ppm), and three aromatic protons with characteristic splitting patterns determined by their ortho, meta, and para relationships.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will feature key resonances for the carbonyl carbon of the aldehyde (δ ~190 ppm), the nitrile carbon (δ ~117-119 ppm), the methoxy carbon (δ ~56 ppm), and the six aromatic carbons, with chemical shifts influenced by the attached functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the principal functional groups.[4] Expected characteristic absorption bands include a strong C≡N stretch (around 2220-2230 cm⁻¹), a strong C=O stretch from the aldehyde (around 1690-1710 cm⁻¹), and C-O stretching from the methoxy group (around 1250 cm⁻¹).[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula. Predicted collision cross-section (CCS) values for various adducts have been calculated, aiding in identification via ion mobility-mass spectrometry.[3][4]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 162.05496 |

| [M+Na]⁺ | 184.03690 |

| [M-H]⁻ | 160.04040 |

Synthesis and Purification

The synthesis of this compound can be achieved through several strategic routes. A common and effective approach involves the selective oxidation of a precursor molecule, such as 4-(hydroxymethyl)-2-methoxybenzonitrile.

Synthetic Workflow Overview

The transformation of a benzylic alcohol to an aldehyde is a foundational reaction in organic synthesis. This workflow ensures high selectivity and yield, preventing over-oxidation to the carboxylic acid.

Exemplary Synthesis Protocol: Oxidation of Benzyl Alcohol

This protocol describes a laboratory-scale synthesis using manganese dioxide, a mild and selective oxidizing agent.

Materials:

-

4-(Hydroxymethyl)-2-methoxybenzonitrile (1.0 eq)

-

Activated Manganese Dioxide (MnO₂) (5.0-10.0 eq)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(hydroxymethyl)-2-methoxybenzonitrile and anhydrous dichloromethane.

-

Addition of Oxidant: While stirring vigorously, add activated manganese dioxide portion-wise to the solution. The reaction is exothermic and the suspension will turn black.

-

Causality: MnO₂ is a heterogeneous oxidant, and a large excess is used to drive the reaction to completion. Its insolubility simplifies the workup process, as it can be removed by simple filtration.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction typically takes 12-24 hours.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide solids. Wash the filter cake thoroughly with additional dichloromethane to ensure complete recovery of the product.

-

Purification: Combine the filtrates and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. This step removes any unreacted starting material and non-polar impurities.

-

Characterization: Combine the pure fractions, evaporate the solvent, and dry the resulting solid under high vacuum. Confirm the identity and purity of the final product using NMR, IR, and MS analysis.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound is derived from the distinct reactivity of its three functional groups. The electron-donating methoxy group activates the aromatic ring towards electrophilic substitution, while the electron-withdrawing aldehyde and nitrile groups provide handles for a wide range of transformations.

-

Aldehyde Group: This group is a primary site for nucleophilic addition. It readily undergoes reduction to the corresponding benzyl alcohol, participates in Wittig-type olefination to form styrenic derivatives[5], and is an excellent substrate for reductive amination to introduce diverse amine functionalities.

-

Nitrile Group: The cyano group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid. Alternatively, it can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation. The Stephen reaction can also be used to convert the nitrile back to an aldehyde.[6]

-

Aromatic Ring: The substitution pattern influences further reactions on the ring. The positions ortho and para to the activating methoxy group are electronically enriched, though steric hindrance from the adjacent groups must be considered in planning further electrophilic aromatic substitution reactions.

Applications in Research and Development

This compound serves primarily as a key intermediate in the synthesis of more complex molecules for various industries.[4] Its most prominent and documented use is in the field of medicinal chemistry.

Intermediate in Pharmaceutical Synthesis

The compound's trifunctional nature allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecular architectures found in drug candidates. It provides a robust starting point for introducing pharmacophoric elements necessary for biological activity. While its isomer, 4-formyl-3-methoxybenzonitrile, is a known intermediate for the drug Finerenone[7][8], this compound is carving its own niche in the development of novel therapeutics.

Case Study: Synthesis of Anticancer Agents

A notable application of this compound is in the preparation of trifluoromethyl-substituted imidazole diketone derivatives, which are being investigated for their potential as cancer treatments.[1] In these syntheses, the aldehyde functionality serves as the crucial electrophilic partner in condensation reactions to construct the core heterocyclic structure of the target therapeutic agents. This specific application underscores the compound's value to drug discovery programs targeting oncology.

Safety, Handling, and Disposal

Adherence to proper safety protocols is mandatory when handling this compound. The compound is classified as hazardous, and appropriate precautions must be taken to minimize exposure.

Hazard Identification

| Hazard Class | GHS Classification | H-Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| STOT - Single Exposure | Category 3 (Respiratory) | H335: May cause respiratory irritation |

STOT: Specific Target Organ Toxicity

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.

-

Body Protection: Wear a lab coat or a protective suit to prevent skin contact.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. For enhanced stability, store under an inert atmosphere.

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound (CAS: 21962-49-2) is a strategically important chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. The presence of three distinct and synthetically versatile functional groups on a single aromatic scaffold provides a platform for the efficient construction of complex molecular targets. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in the laboratory and advancing scientific development.

References

- 1. This compound CAS#: 21962-49-2 [m.chemicalbook.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 4. This compound (21962-49-2) for sale [vulcanchem.com]

- 5. orgsyn.org [orgsyn.org]

- 6. kvmwai.edu.in [kvmwai.edu.in]

- 7. 4-Formyl-3-Methoxybenzonitrile Intermediate Manufacturer in India | Enanti [enantilabs.com]

- 8. tantuchemicals.com [tantuchemicals.com]

4-Formyl-2-methoxybenzonitrile molecular structure

An In-depth Technical Guide to the Molecular Structure of 4-Formyl-2-methoxybenzonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular architecture of this compound (CAS No: 21962-49-2), a pivotal intermediate in synthetic organic chemistry. By delving into its structural elucidation through advanced spectroscopic techniques, this document serves as a critical resource for professionals leveraging this compound in complex synthetic pathways and drug discovery programs.

Foundational Molecular Architecture

This compound is an aromatic compound built upon a benzene ring scaffold. Its molecular formula is C₉H₇NO₂.[1][2] The defining characteristic of this molecule is its trisubstituted nature, featuring three distinct functional groups whose positions and electronic properties dictate its overall reactivity and utility. The structure consists of a nitrile (C≡N) group, a methoxy (OCH₃) group at the ortho-position (C2), and a formyl (CHO) group at the para-position (C4) relative to the nitrile.[3]

The interplay between these functional groups is crucial. The formyl and nitrile groups are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution. Conversely, the methoxy group is an electron-donating group through resonance, which influences the electronic distribution and reactivity of the molecule.[3] This specific arrangement of electron-donating and electron-withdrawing groups creates a unique electronic profile that is instrumental in its synthetic applications.[3]

Caption: 2D molecular structure of this compound.

Physicochemical Properties

A summary of the key identifiers and properties for this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2] |

| CAS Number | 21962-49-2 | [1][2] |

| Monoisotopic Mass | 161.04768 Da | [4] |

| SMILES | COC1=C(C=CC(=C1)C=O)C#N | [3][4] |

| InChI | InChI=1S/C9H₇NO₂/c1-12-9-4-7(6-11)2-3-8(9)5-10/h2-4,6H,1H3 | [3][4] |

| InChIKey | RIKJENUWHKDHIW-UHFFFAOYSA-N | [3][4] |

Spectroscopic Elucidation of the Molecular Structure

The definitive confirmation of the this compound structure relies on a combination of spectroscopic methods. Each technique provides unique and complementary information, which, when synthesized, leaves no ambiguity as to the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the expected signals are:

-

A sharp singlet for the aldehyde proton (H-C=O), characteristically found far downfield around δ 9.8-10.0 ppm due to the strong deshielding effect of the carbonyl group.[3]

-

A singlet corresponding to the three methoxy protons (-OCH₃), typically appearing around δ 3.8-4.0 ppm.[3]

-

A complex set of signals for the three aromatic protons . Their specific splitting patterns (e.g., doublets, doublet of doublets) and chemical shifts are dictated by their positions relative to the three different substituents.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Key expected resonances include:

-

The aldehyde carbonyl carbon (C=O) at a highly deshielded position, typically δ > 190 ppm.

-

The nitrile carbon (C≡N) in the range of δ 115-120 ppm.

-

Aromatic carbons resonating between δ 110-165 ppm, with their exact shifts influenced by the attached functional groups.

-

The methoxy carbon (-OCH₃) appearing upfield around δ 55-60 ppm.[5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

C≡N Stretch : A strong, sharp absorption band characteristic of the nitrile group is expected around 2200-2240 cm⁻¹.[3]

-

C=O Stretch : A very strong absorption from the aldehyde carbonyl group is anticipated in the region of 1680-1700 cm⁻¹.[3]

-

C-O Stretch : The methoxy group's C-O bond will produce a characteristic stretch, typically around 1250-1270 cm⁻¹.[3]

-

Aromatic C-H and C=C Stretches : Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, while C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation patterns, which serve as a final confirmation of the molecular formula and structure. The monoisotopic mass is 161.04768 Da.[4] High-resolution mass spectrometry (HRMS) can confirm the elemental composition of C₉H₇NO₂. Furthermore, ion mobility mass spectrometry can provide predicted collision cross-section (CCS) values, which are valuable for analytical identification.[3][4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 162.05496 | 131.0 - 132.3 |

| [M+Na]⁺ | 184.03690 | 142.4 - 145.1 |

| [M+K]⁺ | 200.01084 | 135.8 - 139.9 |

| [M-H]⁻ | 160.04040 | 127.0 - 134.9 |

(Data compiled from multiple predictive sources)[3][4]

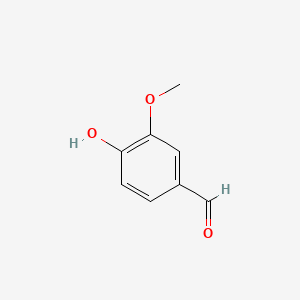

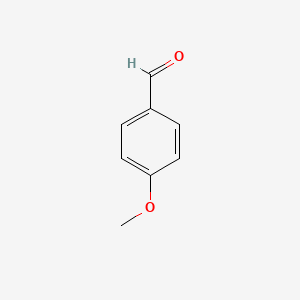

Synthesis and Strategic Importance

While this guide focuses on structure, understanding the synthesis provides context for the molecule's availability and application. A common conceptual pathway involves the modification of a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde), though multi-step industrial syntheses are more complex.[6] For instance, a related isomer, 4-formyl-3-methoxybenzonitrile, is synthesized via the oxidative cleavage of a precursor acrylate.[7][8] Such routes highlight the precise chemical transformations required to achieve the specific substitution pattern of the target molecule.

Caption: A high-level conceptual workflow for synthesizing substituted benzonitriles.

Applications in Drug Discovery and Medicinal Chemistry

The precise arrangement of functional groups makes this compound a valuable building block in medicinal chemistry. Its utility is exemplified by its use in the preparation of Trifluoromethyl-substituted Imidazole Diketone derivatives, which have been investigated for cancer treatment.[1][9]

The aldehyde group serves as a reactive handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like condensations, reductive aminations, and Wittig reactions. The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, offering further diversification possibilities. This structural motif is therefore a key component in generating libraries of complex molecules for screening and lead optimization in drug discovery campaigns. The pharmacophore concept, which focuses on the spatial arrangement of essential features for biological activity, is well-served by rigid scaffolds like the one provided by this molecule.[10]

Conclusion

The molecular structure of this compound is unequivocally defined by its unique trisubstituted aromatic ring, featuring ortho-methoxy, para-formyl, and ipso-nitrile functionalities. This architecture, confirmed through a rigorous combination of NMR, IR, and MS spectroscopic techniques, imparts a distinct electronic and reactivity profile. As a versatile chemical intermediate, it plays a significant role in the synthesis of specialized compounds, particularly in the development of novel therapeutic agents. A thorough understanding of its structure is the foundation upon which its successful application in advanced chemical research and drug development is built.

References

- 1. This compound CAS#: 21962-49-2 [m.chemicalbook.com]

- 2. This compound - Protheragen [protheragen.ai]

- 3. This compound (21962-49-2) for sale [vulcanchem.com]

- 4. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 5. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 8. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 9. This compound | 21962-49-2 [chemicalbook.com]

- 10. Applications of the Pharmacophore Concept in Natural Product inspired Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Formyl-2-methoxybenzonitrile

Introduction: The Significance of 4-Formyl-2-methoxybenzonitrile

This compound, also known as 4-cyano-2-methoxybenzaldehyde, is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2][3][4] Its bifunctional nature, featuring both a reactive aldehyde and a nitrile group on a substituted benzene ring, makes it a versatile building block for the construction of complex molecular architectures. Notably, it is a crucial precursor in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist used in the treatment of chronic kidney disease associated with type 2 diabetes.[3][4] The strategic importance of this compound necessitates robust and scalable synthetic routes. This guide provides an in-depth analysis of the prevalent synthesis pathways, offering field-proven insights into the causality behind experimental choices and detailed, self-validating protocols.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound is not achievable through a straightforward direct formylation of 2-methoxybenzonitrile. This is due to the powerful ortho-, para-directing effect of the activating methoxy group, which would direct electrophilic attack to positions 3 and 5, and the meta-directing effect of the deactivating nitrile group, which also directs to position 5.[5][6] Consequently, multi-step strategies are employed, typically involving the modification of a substituent at the 4-position of the 2-methoxybenzonitrile scaffold. The most common and industrially relevant pathways commence from precursors such as 4-methyl, 4-(hydroxymethyl), or acrylate-substituted 2-methoxybenzonitrile derivatives.

Pathway 1: Multi-step Synthesis from 4-Methyl-3-methoxybenzonitrile via Bromination and Hydrolysis

This widely adopted two-step pathway involves the radical bromination of the methyl group of 4-methyl-3-methoxybenzonitrile, followed by hydrolysis of the resulting dibromomethyl intermediate to the desired aldehyde. This route is favored for its scalability and the availability of the starting material.

Causality Behind Experimental Choices

The choice of N-bromosuccinimide (NBS) as the brominating agent is critical for selective benzylic bromination over aromatic bromination. The reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO), under thermal or photochemical conditions. The use of a non-polar solvent like carbon tetrachloride or chlorobenzene is standard for radical reactions. The subsequent hydrolysis of the dibromomethyl group is often achieved using silver nitrate in aqueous ethanol, which facilitates the displacement of the bromine atoms and subsequent formation of the aldehyde.[6]

Experimental Protocol

Step 1: Synthesis of 3-Methoxy-4-(dibromomethyl)benzonitrile

-

To a reaction vessel equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 4-methyl-3-methoxybenzonitrile (1.0 eq), N-bromosuccinimide (NBS) (2.3 eq), and benzoyl peroxide (BPO) (0.03 eq) in a suitable solvent such as carbon tetrachloride.

-

Heat the reaction mixture to reflux (approximately 78°C for carbon tetrachloride) and maintain for several hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

-

Cool the mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methoxy-4-(dibromomethyl)benzonitrile, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

-

Dissolve the crude 3-methoxy-4-(dibromomethyl)benzonitrile (1.0 eq) in ethanol in a reaction flask equipped with a reflux condenser.

-

In a separate vessel, prepare a solution of silver nitrate (2.5 eq) in water.

-

Add the silver nitrate solution dropwise to the refluxing ethanolic solution of the dibromide.

-

Maintain the mixture at reflux for approximately 30 minutes. A precipitate of silver bromide will form.[6]

-

Cool the reaction mixture and filter to remove the silver bromide precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dilute the residue with water and extract the product with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield this compound as a solid. The product can be further purified by recrystallization.

Pathway 2: Oxidation of 4-(Hydroxymethyl)-3-methoxybenzonitrile

This pathway offers a more direct oxidation step to the aldehyde, provided the precursor, 4-(hydroxymethyl)-3-methoxybenzonitrile, is readily available. The oxidation is typically carried out using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Causality Behind Experimental Choices

Manganese dioxide (MnO₂) is a preferred reagent for the oxidation of benzylic alcohols to aldehydes due to its high selectivity and mild reaction conditions.[6] The reaction is heterogeneous and is typically performed in a chlorinated solvent like dichloromethane, which facilitates product isolation. The reaction is driven to completion by using a stoichiometric excess of MnO₂.

Experimental Protocol

-

In a four-neck reaction flask, create a slurry of 4-(hydroxymethyl)-3-methoxybenzonitrile (1.0 eq) and activated manganese dioxide (3.0 eq) in dichloromethane.[6]

-

Heat the mixture to reflux (approximately 39°C) and maintain for 8-10 hours.[6] Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the manganese salts.

-

Wash the filter cake thoroughly with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford this compound.

Pathway 3: Oxidative Cleavage of a Phenylacrylate Derivative

This synthetic route involves the oxidative cleavage of the double bond of a tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate precursor. This method can provide high yields but is dependent on the synthesis of the acrylate starting material.

Causality Behind Experimental Choices

The combination of a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a co-oxidant like sodium metaperiodate (NaIO₄) is a classic method for the oxidative cleavage of alkenes to form aldehydes or ketones.[6] Osmium tetroxide forms a cyclic osmate ester with the double bond, which is then cleaved by the sodium metaperiodate, regenerating the osmium tetroxide for the next catalytic cycle. The use of a phase-transfer catalyst, such as benzyltriethylammonium chloride, can enhance the reaction rate in the biphasic water/THF solvent system.[6]

Experimental Protocol

-

To a vigorously stirred solution of tert-butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate (1.0 eq), osmium tetroxide (0.004 eq), and benzyltriethylammonium chloride (0.03 eq) in a 2:1 mixture of water and tetrahydrofuran (THF), add sodium metaperiodate (2.0 eq) in portions.[6]

-

Maintain the reaction temperature below 30°C during the addition.

-

Stir the solution at room temperature for an additional hour after the addition is complete.[6]

-

Add a large volume of water to the reaction mixture and filter.

-

Dissolve the remaining solid in ethyl acetate and wash with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The residue can be stirred with petroleum ether to induce crystallization, yielding this compound as a white solid.

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Typical Yield |

| Bromination/Hydrolysis | 4-Methyl-3-methoxybenzonitrile | NBS, BPO, AgNO₃ | Scalable, readily available starting material | Two-step process, use of silver nitrate can be costly | High (can be >90% over two steps) |

| Oxidation of Alcohol | 4-(Hydroxymethyl)-3-methoxybenzonitrile | MnO₂ | Direct oxidation, mild conditions | Availability of starting material may be a concern | Good to high |

| Oxidative Cleavage | tert-Butyl (2E)-3-(4-cyano-2-methoxyphenyl)acrylate | OsO₄ (cat.), NaIO₄ | High yield | Requires synthesis of the acrylate precursor, use of toxic OsO₄ | ~71% |

Visualizing the Synthesis Pathways

Caption: Major synthetic routes to this compound.

Conclusion

The synthesis of this compound is a well-established process with several viable routes, each with its own set of advantages and disadvantages. The choice of a particular pathway will depend on factors such as the availability of starting materials, scalability requirements, and economic considerations. The multi-step synthesis from 4-methyl-3-methoxybenzonitrile via bromination and hydrolysis remains a robust and widely used method in industrial settings. Understanding the underlying chemical principles and the rationale for the selection of reagents and conditions, as detailed in this guide, is paramount for the successful and efficient production of this important chemical intermediate.

References

- 1. US4746747A - Anisole derivatives - Google Patents [patents.google.com]

- 2. Regioselectivity in the preparation of 2-hydroxy-4-methoxy benzaldehyde from resorcinol - ePrints@CFTRI [ir.cftri.res.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Formyl-2-methoxybenzonitrile

Abstract

This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 4-Formyl-2-methoxybenzonitrile (CAS: 21962-49-2). As a key intermediate in the synthesis of complex organic molecules and pharmaceuticals, unambiguous structural verification is paramount.[1] This document is designed for researchers, chemists, and quality control professionals, offering not only reference data but also the underlying scientific rationale for the chosen analytical methodologies and interpretation of the resulting spectra. The protocols herein are presented as self-validating systems to ensure data integrity and reproducibility.

Molecular & Analytical Overview

This compound is a trisubstituted aromatic compound featuring three distinct functional groups: a nitrile (C≡N), an aldehyde (CHO), and a methoxy (OCH₃).[2] This unique combination of electron-withdrawing (formyl, nitrile) and electron-donating (methoxy) groups results in a distinct spectroscopic fingerprint. A multi-technique approach is essential for unequivocal identification, leveraging each method's strengths to probe different aspects of the molecular structure.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 21962-49-2 | [3] |

| Molecular Formula | C₉H₇NO₂ | [2][3] |

| Molecular Weight | 161.16 g/mol | [3][4] |

| Monoisotopic Mass | 161.04768 Da | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are required to confirm the precise arrangement of substituents on the aromatic ring.

Causality Behind Experimental Choices

The choice of deuterated chloroform (CDCl₃) as the solvent is standard for small organic molecules of this polarity, as it dissolves the analyte effectively and its residual solvent peak does not interfere with key proton signals. Tetramethylsilane (TMS) is used as the internal standard (0 ppm) because it is chemically inert and its single, sharp resonance is distinct from the signals of the analyte. A high-field spectrometer (e.g., 400 MHz or higher) is recommended to resolve the complex splitting patterns of the aromatic protons.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a direct count of chemically distinct protons and their neighboring environments.

-

Aldehyde Proton (-CHO): The most downfield signal, expected as a sharp singlet around δ 9.8-10.0 ppm .[2] Its significant deshielding is due to the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the oxygen atom.

-

Methoxy Protons (-OCH₃): A characteristic singlet integrating to three protons, anticipated around δ 3.8-4.0 ppm .[2]

-

Aromatic Protons (Ar-H): The three protons on the benzene ring form a complex ABC spin system. Their specific chemical shifts and coupling constants are diagnostic of the 1,2,4-substitution pattern. Based on the electronic effects of the substituents, the expected shifts are:

-

H-3: A doublet or doublet of doublets, influenced by the adjacent methoxy group.

-

H-5: A doublet of doublets, coupled to both H-3 and H-6.

-

H-6: A doublet, coupled to H-5.

-

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Nine distinct signals are expected.

-

Aldehyde Carbonyl (C=O): The most downfield carbon, typically resonating at δ 190-195 ppm .[6]

-

Aromatic Carbons (Ar-C): Six signals are expected in the aromatic region (δ 110-160 ppm ). The carbon attached to the methoxy group (C-2) will be significantly downfield, while the quaternary carbons (C-1, C-2, C-4) can be identified by their lower intensity or through advanced techniques like DEPT.

-

Nitrile Carbon (C≡N): This carbon is also significantly deshielded and is expected in the δ 115-120 ppm range.

-

Methoxy Carbon (-OCH₃): The only aliphatic carbon, appearing upfield around δ 55-60 ppm .[6]

Table 2: Summary of Predicted NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

| -CHO | 9.95 | Singlet (s) | 191.5 |

| Ar-H (3) | ~7.4 | Doublet (d) | ~115 |

| Ar-H (5) | ~7.8 | Doublet of Doublets (dd) | ~130 |

| Ar-H (6) | ~7.9 | Doublet (d) | ~135 |

| -OCH₃ | 3.95 | Singlet (s) | 56.0 |

| Ar-C (CN) | - | - | ~110 |

| Ar-C (OCH₃) | - | - | ~162 |

| Ar-C (CHO) | - | - | ~132 |

| C≡N | - | - | 117.0 |

Standard Operating Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the sample is at the correct depth and spinning at the recommended rate (typically 20 Hz).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, observing the lock signal shape and level. A stable, maximized lock level is critical for high-resolution data.

-

¹H Spectrum Acquisition:

-

Tune and match the proton probe.

-

Acquire a standard single-pulse ¹H spectrum with a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 2-5 seconds.

-

Co-add 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Tune and match the carbon probe.

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of ~240 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to obtain adequate signal for all carbons, including quaternary ones.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum accordingly. Integrate the ¹H signals and pick all peaks.

Infrared (IR) Spectroscopy: Rapid Functional Group Identification

FTIR spectroscopy is a fast and powerful technique for confirming the presence of key functional groups, serving as an excellent first-pass analytical check.

Principle and Diagnostic Value

The technique relies on the absorption of infrared radiation by specific molecular vibrations. For this compound, the IR spectrum provides definitive evidence for the three core functional groups, each with a characteristic and strong absorption band in a predictable region.

Spectral Interpretation

The spectrum is dominated by three highly diagnostic peaks:

-

C≡N Stretch: A strong, sharp absorption band is expected in the range of 2200-2240 cm⁻¹ .[2][6] This peak is a clear indicator of the nitrile group.

-

C=O Stretch (Aldehyde): A very strong, sharp band will appear around 1680-1700 cm⁻¹ .[2][6] Its position confirms an aromatic aldehyde.

-

C-O Stretch (Methoxy): A strong band corresponding to the aryl-alkyl ether C-O stretch is expected around 1250-1270 cm⁻¹ .[2][6]

Table 3: Key Infrared Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch (-OCH₃) | 2950-2850 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2240-2200 | Strong, Sharp |

| Aldehyde (C=O) Stretch | 1700-1680 | Very Strong, Sharp |

| Aromatic C=C Bending | 1600-1450 | Medium-Variable |

| Ether (Ar-O-C) Stretch | 1270-1250 | Strong |

Standard Operating Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty, clean crystal. This is a critical self-validating step; the background spectrum should be a flat line with no significant absorbances.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Rationale for Mass Analysis

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision, it can verify the molecular formula C₉H₇NO₂. Electrospray ionization (ESI) is a common "soft" ionization technique that allows for the detection of the protonated molecular ion [M+H]⁺ or other adducts with minimal fragmentation.

Molecular Ion and Adduct Analysis

The monoisotopic mass of C₉H₇NO₂ is 161.04768 Da.[5] Depending on the ionization mode and solvent system, several key ions are expected:

Table 4: Expected Ions in High-Resolution Mass Spectrometry

| Ion Species | Calculated m/z |

| [M]⁺˙ (Molecular Ion) | 161.04713 |

| [M+H]⁺ (Protonated) | 162.05496 |

| [M+Na]⁺ (Sodium Adduct) | 184.03690 |

| [M+K]⁺ (Potassium Adduct) | 200.01084 |

| [M-H]⁻ (Deprotonated) | 160.04040 |

| Data sourced from predicted values.[2][5] |

Predicted Fragmentation Pathway

Under higher-energy conditions (e.g., Electron Ionization or Collision-Induced Dissociation), the molecular ion will fragment in a predictable manner. Key fragmentation steps include:

-

Loss of a hydrogen radical (·H): From the aldehyde, forming a stable acylium ion at m/z 160.

-

Loss of carbon monoxide (CO): From the formyl group, leading to a fragment at m/z 133.

-

Loss of a methyl radical (·CH₃): From the methoxy group, yielding a fragment at m/z 146.

Standard Operating Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

-

Instrument Setup:

-

Use a standard C18 column for reversed-phase liquid chromatography.

-

Set up a simple isocratic or gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid for positive ion mode).

-

Configure the mass spectrometer (e.g., a Q-TOF or Orbitrap) for ESI in positive ion mode. Calibrate the instrument using a known standard immediately prior to the run to ensure mass accuracy.

-

-

Data Acquisition: Inject a small volume (1-5 µL) of the sample. Acquire data in full scan mode over a mass range of m/z 50-500.

-

Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to the analyte. Determine the accurate mass of the molecular ion and compare it to the theoretical mass. A mass error of <5 ppm is considered confirmation of the elemental composition.

Integrated Spectroscopic Workflow

No single technique provides a complete structural picture. The most robust characterization protocol follows a logical workflow, where the results from each analysis build upon the last to create an undeniable body of evidence.

Caption: Integrated workflow for the structural verification of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. IR spectroscopy provides rapid confirmation of the requisite nitrile, aldehyde, and ether functional groups. High-resolution mass spectrometry validates the molecular formula C₉H₇NO₂ with high confidence. Finally, ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, confirming the 1,2,4-substitution pattern on the aromatic ring. Adherence to the validated protocols described in this guide will ensure the generation of high-quality, reproducible data for confident identification of this important chemical entity.

References

- 1. This compound | 21962-49-2 [chemicalbook.com]

- 2. This compound (21962-49-2) for sale [vulcanchem.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H7NO2) [pubchemlite.lcsb.uni.lu]

- 6. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

An In-depth Technical Guide to 4-Formyl-3-methoxybenzonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-3-methoxybenzonitrile, a polysubstituted aromatic compound, holds a significant position in contemporary pharmaceutical synthesis. Its unique molecular architecture, featuring a benzonitrile core functionalized with both an electron-withdrawing formyl group and an electron-donating methoxy group, renders it a versatile and highly valuable building block. This guide provides a comprehensive overview of its discovery, history, synthesis, and critical role in the development of novel therapeutics, with a particular focus on its application as a key starting material for the non-steroidal mineralocorticoid receptor antagonist, Finerenone.

Nomenclature and Structural Elucidation

The compound is most accurately identified by the IUPAC name 4-formyl-3-methoxybenzonitrile . It is also commonly referred to as 4-cyano-2-methoxybenzaldehyde. While the synonymous name 4-formyl-2-methoxybenzonitrile is also encountered in commercial listings, the former is the preferred nomenclature based on systematic naming conventions.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| IUPAC Name | 4-formyl-3-methoxybenzonitrile[1][2] |

| Synonyms | 4-cyano-2-methoxybenzaldehyde, 2-methoxy-4-cyanobenzaldehyde[1][2] |

| CAS Number | 21962-45-8[1][2][3][4] |

| Molecular Formula | C₉H₇NO₂[1][3] |

| Molecular Weight | 161.16 g/mol [1][3] |

| Appearance | Off-white to yellow or light brown solid[5] |

| Melting Point | 109-111 °C[6] |

The structural arrangement of the functional groups on the benzene ring creates a unique electronic profile that is pivotal to its reactivity and utility in multi-step syntheses.

History and Discovery

While the precise first synthesis of 4-formyl-3-methoxybenzonitrile is not prominently documented in early chemical literature, its significance emerged with the advancement of medicinal chemistry research in the 21st century. The compound gained substantial attention as a crucial intermediate in the synthesis of Finerenone, a novel non-steroidal mineralocorticoid receptor (MR) antagonist developed for the treatment of chronic kidney disease and heart failure.[2][4][5] A significant publication detailing a synthetic route to this intermediate is found in the Journal of Medicinal Chemistry in 2007, highlighting its importance in the development of potent and selective MR antagonists.[7][8] The development of efficient and scalable synthetic routes to 4-formyl-3-methoxybenzonitrile has been a key enabler for the large-scale production of Finerenone.

Synthetic Methodologies

Several synthetic routes to 4-formyl-3-methoxybenzonitrile have been developed, each with its own advantages in terms of yield, scalability, and starting material availability. The following sections detail some of the most prominent methods.

Synthesis from 4-Methyl-3-methoxybenzonitrile via Bromination and Hydrolysis

A widely employed industrial synthesis commences with 4-methyl-3-methoxybenzonitrile. This multi-step process involves a free-radical bromination of the methyl group, followed by hydrolysis to yield the desired aldehyde.

Experimental Protocol:

Step 1: Dibromination of 4-Methyl-3-methoxybenzonitrile

-

To a solution of 4-methyl-3-methoxybenzonitrile in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(dibromomethyl)-3-methoxybenzonitrile.

Step 2: Hydrolysis to 4-Formyl-3-methoxybenzonitrile

-

Dissolve the crude 4-(dibromomethyl)-3-methoxybenzonitrile in a mixture of ethanol and water.

-

Add a solution of silver nitrate in water dropwise to the refluxing solution.[5]

-

Maintain the reflux for approximately 30 minutes.[5]

-

Cool the reaction mixture and filter to remove the silver bromide precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield 4-formyl-3-methoxybenzonitrile.

Causality of Experimental Choices: The use of NBS and a radical initiator is a classic method for the selective bromination of a benzylic methyl group. The subsequent hydrolysis with silver nitrate is effective for the conversion of the gem-dibromide to the aldehyde; the silver ions facilitate the removal of bromide ions, driving the reaction towards the formation of the carbonyl group.

Diagram of Synthetic Workflow:

Caption: Workflow for the synthesis of 4-formyl-3-methoxybenzonitrile.

Synthesis via Oxidation of 4-(hydroxymethyl)-3-methoxybenzonitrile

An alternative approach involves the oxidation of the corresponding benzyl alcohol derivative. This method is often favored for its milder reaction conditions.

Experimental Protocol:

-

To a stirred suspension of 4-(hydroxymethyl)-3-methoxybenzonitrile in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as manganese dioxide (MnO₂).[5]

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the manganese salts.

-

Wash the filter cake with the solvent.

-

Concentrate the combined filtrate under reduced pressure to afford the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-formyl-3-methoxybenzonitrile.

Causality of Experimental Choices: Manganese dioxide is a mild and selective oxidizing agent for the conversion of primary alcohols to aldehydes, particularly for benzylic alcohols. Its insolubility in most organic solvents simplifies the workup procedure, as the excess reagent and byproducts can be easily removed by filtration.

Diagram of Oxidative Synthesis:

Caption: Oxidation of a benzyl alcohol to the target aldehyde.

Role in Drug Development: The Synthesis of Finerenone

The primary driver for the extensive study and optimization of 4-formyl-3-methoxybenzonitrile synthesis is its indispensable role as a key building block for the drug Finerenone.[2][4][5] Finerenone is a potent and selective non-steroidal mineralocorticoid receptor antagonist. The synthesis of Finerenone involves a multi-component reaction where 4-formyl-3-methoxybenzonitrile provides the core benzonitrile moiety.

The formyl group of 4-formyl-3-methoxybenzonitrile participates in a crucial condensation reaction, which ultimately leads to the formation of the dihydropyridine core of the Finerenone molecule. The methoxy and nitrile groups are essential functionalities that contribute to the final drug's binding affinity and pharmacological profile. The high purity of 4-formyl-3-methoxybenzonitrile is paramount for the successful and efficient synthesis of Finerenone on an industrial scale.[9]

Logical Relationship Diagram:

Caption: Central role of the title compound in Finerenone synthesis.

Conclusion

4-Formyl-3-methoxybenzonitrile has transitioned from a niche chemical intermediate to a cornerstone in the synthesis of a modern therapeutic agent. Its well-defined synthetic pathways, coupled with its unique structural features, have made it an invaluable tool for medicinal chemists. This guide has provided a detailed exploration of its history, synthesis, and critical application, underscoring its importance in the landscape of pharmaceutical research and development.

References

- 1. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-formyl-3-methoxybenzonitrile | 21962-45-8 [chemicalbook.com]

- 5. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 6. 4-Formyl-3-methoxybenzonitrile: Properties and Role in Fenaridone Synthesis_Chemicalbook [m.chemicalbook.com]

- 7. WO2017032673A1 - Method for the preparation of (4s)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1-6-naphthyridine-3-carboxamide and the purification thereof for use as an active pharmaceutical ingredient - Google Patents [patents.google.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Key Functional Groups in 4-Formyl-2-methoxybenzonitrile

<-3a--22_in-depth_technical_guide_on_the_key_functional_groups_in_4-formyl-2-methoxybenzonitrile_22_>

Abstract

This technical guide provides a comprehensive analysis of 4-Formyl-2-methoxybenzonitrile, a pivotal chemical intermediate in the pharmaceutical industry. With the CAS number 21962-49-2, this compound, also known as 4-cyano-2-methoxybenzaldehyde, is of significant interest due to its critical role as a starting material in the synthesis of Finerenone, a non-steroidal mineralocorticoid receptor antagonist.[1][2] This document consolidates essential information on its chemical and physical properties, details the reactivity of its constituent functional groups—formyl, methoxy, and nitrile—and explores their synergistic influence on the molecule's overall chemical behavior.[1][3] Detailed experimental protocols for its synthesis and key reactions are provided, supported by mechanistic insights and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Molecular Architecture and Significance of this compound

This compound is an aromatic organic compound characterized by a benzene ring substituted with three key functional groups: a formyl (-CHO) group at position 4, a methoxy (-OCH₃) group at position 2, and a nitrile (-C≡N) group at position 1.[1][3] This unique arrangement of electron-donating (methoxy) and electron-withdrawing (formyl and nitrile) groups imparts a distinct reactivity profile, making it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals.[3][4] Its application as a key intermediate in the synthesis of Finerenone, a drug for chronic kidney disease, underscores its importance in modern medicine.[2]

This guide will dissect the individual contributions of each functional group to the molecule's properties and reactivity, providing a foundational understanding for its strategic use in complex synthetic pathways.

The Formyl Group: An Electrophilic Hub for Molecular Elaboration

The formyl group, an aldehyde functionality, is a potent electrophilic center and a primary site of reactivity in this compound.[5][6] Its presence dictates a wide range of possible chemical transformations, making it a crucial handle for synthetic chemists.

Electrophilic Aromatic Substitution and Reactivity

The formyl group is a deactivating, meta-directing substituent in electrophilic aromatic substitution (EAS) reactions.[7] However, the overall directing effect on the benzene ring is a result of the interplay between all three substituents. The electron-donating methoxy group is a strong activating, ortho-para director, while the nitrile group is a deactivating, meta-director.[8][9] The final regioselectivity of EAS reactions on this molecule will be a complex outcome of these competing electronic effects.

Nucleophilic Addition Reactions

The carbon atom of the formyl group is highly susceptible to nucleophilic attack, opening avenues for a variety of addition reactions.[10] These include:

-

Reductions: The aldehyde can be readily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Oxidations: The formyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

-

Condensation Reactions: It can participate in aldol condensations, Wittig reactions, and the formation of imines and oximes, allowing for the extension of the carbon skeleton and the introduction of new functionalities.[4][11]

dot

Caption: Key reactions of the formyl group in this compound.

The Methoxy Group: An Influential Electron-Donating Moiety

The methoxy group is an electron-donating group due to the resonance effect of the oxygen's lone pairs with the aromatic pi-system.[12] This significantly influences the electronic properties and reactivity of the benzene ring.

Activating and Directing Effects

As a strong activating group, the methoxy substituent increases the electron density of the benzene ring, making it more susceptible to electrophilic attack.[8] It directs incoming electrophiles to the ortho and para positions. In the context of this compound, the positions ortho and para to the methoxy group are positions 1, 3, and 5. However, these positions are also influenced by the deactivating formyl and nitrile groups.

Steric Hindrance and Nucleophilic Aromatic Substitution

The methoxy group at the ortho position to the nitrile can exert steric hindrance, potentially influencing the approach of reagents to the neighboring functional groups.[12] While nucleophilic aromatic substitution (SNAr) is generally less common for methoxy-substituted rings compared to halogenated ones, under specific and often harsh conditions, the methoxy group can be a target for nucleophilic displacement.[13][14]

dot

Caption: Influence of the methoxy group on the aromatic ring.

The Nitrile Group: A Versatile Electron-Withdrawing Functionality

The nitrile group is a strongly electron-withdrawing group due to the high electronegativity of the nitrogen atom and the linear geometry of the C≡N triple bond.[9] This profoundly impacts the reactivity of both the aromatic ring and the nitrile group itself.

Deactivating and Directing Effects

The nitrile group deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[9] In this compound, the positions meta to the nitrile are positions 3 and 5.

Reactions of the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[15][16] This allows for a range of transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to a carboxylic acid, proceeding through an amide intermediate.[16][17]

-

Reduction: Reduction with powerful reducing agents like LiAlH₄ converts the nitrile to a primary amine.[16][18]

-

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile to form ketones after hydrolysis of the intermediate imine.[17]

Synergistic Effects and Overall Reactivity Profile

The chemical behavior of this compound is not merely the sum of its individual functional groups but a result of their complex interplay. The electron-donating methoxy group and the electron-withdrawing formyl and nitrile groups create a "push-pull" electronic environment within the molecule. This electronic dichotomy influences the regioselectivity of reactions on the aromatic ring and can modulate the reactivity of the individual functional groups.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported. A common laboratory-scale method involves the hydrolysis of a dibrominated intermediate.[1]

Synthesis via Bromination and Hydrolysis[1][19]

Step 1: Bromination of 4-methyl-2-methoxybenzonitrile This step involves the radical bromination of the methyl group to form 4-(dibromomethyl)-2-methoxybenzonitrile.

Step 2: Hydrolysis of 4-(dibromomethyl)-2-methoxybenzonitrile

-

Reagents: 4-(dibromomethyl)-2-methoxybenzonitrile, silver nitrate (AgNO₃), ethanol, and water.

-

Procedure:

-

Dissolve the dibromide intermediate in refluxing ethanol.

-

Add a solution of silver nitrate in water dropwise to the refluxing solution.

-

Maintain the mixture at reflux for approximately 30 minutes.

-

Filter the hot mixture to remove the precipitated silver bromide.

-

Evaporate the solvent to dryness.

-

The residue is then diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layer is dried and concentrated to yield this compound as a solid.[19]

-

dot

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1][3] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | 109-111 °C | [1][19] |

| CAS Number | 21962-49-2 | [1][3] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR data are available and crucial for structural confirmation.[19][20]

-

The IR spectrum will show characteristic peaks for the aldehyde C=O stretch, the nitrile C≡N stretch, and C-O stretches of the methoxy group.

-

Mass spectrometry data can confirm the molecular weight.[21]

Conclusion

This compound is a molecule of significant synthetic utility, largely owing to the distinct and interactive nature of its three key functional groups. The electrophilic aldehyde, the electron-donating methoxy group, and the versatile nitrile functionality provide multiple avenues for chemical modification. A thorough understanding of the individual and collective properties of these groups is paramount for researchers in organic synthesis and drug development to effectively harness the potential of this important chemical intermediate. The protocols and data presented in this guide serve as a foundational resource for the scientific community engaged in the synthesis and application of this and structurally related compounds.

References

- 1. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]